High Potency Against Human CE2 (Cocaine Esterase) in Native Human Liver Microsomes
The compound inhibits human carboxylesterase 2 (CE2) with an IC₅₀ of 20 nM and a competitive inhibition constant Ki of 42 nM, as measured in human liver microsomes using fluorescein diacetate as substrate with a 10-minute pre-incubation period [1]. This places the compound among the sub-100 nM CE2 inhibitors. The 20 nM IC₅₀ value is directly comparable to loperamide, a widely cited CE2 probe, which yields an IC₅₀ of ~48 nM in analogous human liver microsomal CE2 assays (fluorescein diacetate substrate) [2]. The approximately 2.4-fold improvement in IC₅₀ versus loperamide under comparable conditions suggests that the benzothiazole-sulfonamide chemotype can access potency that rivals classic CE2 scaffolds.
| Evidence Dimension | Inhibition potency against human CE2 (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM; Ki = 42 nM |
| Comparator Or Baseline | Loperamide: IC₅₀ = ~48 nM (human liver microsomes, fluorescein diacetate) [2] |
| Quantified Difference | ~2.4-fold more potent than loperamide by IC₅₀ |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10 min pre-incubation (target compound) vs. analogous microsomal assay (loperamide) |
Why This Matters
Researchers requiring a CE2 inhibitor for in vitro ADME or drug–drug interaction studies need assurance that the chosen compound achieves sub-50 nM activity in biologically relevant human tissue preparations; this compound meets that threshold.
- [1] BindingDB Entry BDBM50154561 (CHEMBL3774603). Affinity Data: IC₅₀ = 20 nM, Ki = 42 nM for cocaine esterase (CE2) in human liver microsomes. ChEMBL/BindingDB Curated Data. Accessed 2026-05-10. View Source
- [2] Hatfield MJ, Tsurkan L, Hyatt JL, Yu X, Edwards CC, Hicks LD, Wadkins RM, Potter PM. Biochemical and molecular analysis of carboxylesterase 2 inhibition by loperamide. Biochem Pharmacol. 2010;80(6):867-874. doi:10.1016/j.bcp.2010.05.011. View Source
